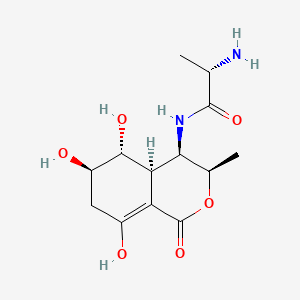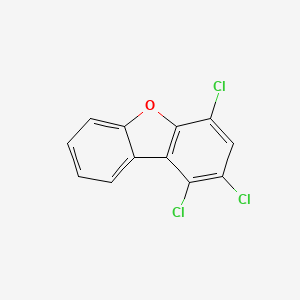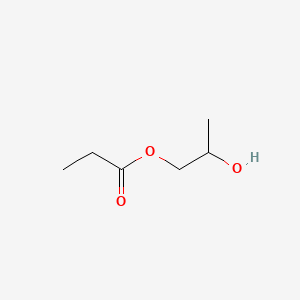
1-Methyl-3-nitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-nitronaphthalene is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, where a methyl group is attached to the first carbon and a nitro group is attached to the third carbon of the naphthalene ring. This compound is known for its pale yellow solid appearance and is used in various chemical and industrial applications.
Méthodes De Préparation
1-Methyl-3-nitronaphthalene can be synthesized through the nitration of 1-methylnaphthalene. The nitration process typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid, under controlled conditions to introduce the nitro group into the naphthalene ring. The reaction is carried out at a temperature range of 50-60°C to ensure the selective nitration at the desired position.
Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration process is followed by purification steps, such as recrystallization, to obtain the pure compound.
Analyse Des Réactions Chimiques
1-Methyl-3-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to form 1-methyl-3-aminonaphthalene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where the nitro group can be replaced by other substituents under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, amines, and substituted naphthalenes.
Applications De Recherche Scientifique
1-Methyl-3-nitronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals, including agrochemicals and performance materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-nitronaphthalene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo metabolic reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s effects are mediated through its ability to generate reactive oxygen species and induce oxidative stress, which can result in cell damage or death.
Comparaison Avec Des Composés Similaires
1-Methyl-3-nitronaphthalene can be compared with other similar compounds, such as:
1-Nitronaphthalene: Similar in structure but lacks the methyl group. It is used as an intermediate in dye production.
2-Methyl-1-nitronaphthalene: Similar but with the nitro group at the first position and the methyl group at the second position. It has different reactivity and applications.
1,5-Dinitronaphthalene: Contains two nitro groups and is used in the synthesis of advanced polyurethanes.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications.
Propriétés
| 41037-13-2 | |
Formule moléculaire |
C11H9NO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
1-methyl-3-nitronaphthalene |
InChI |
InChI=1S/C11H9NO2/c1-8-6-10(12(13)14)7-9-4-2-3-5-11(8)9/h2-7H,1H3 |
Clé InChI |
ZHWLZNWJMCOUIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=CC=CC=C12)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)







